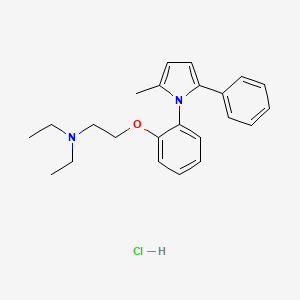

Leiopyrrole hydrochloride

CAS No.: 14435-78-0

Cat. No.: VC18406283

Molecular Formula: C23H29ClN2O

Molecular Weight: 384.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14435-78-0 |

|---|---|

| Molecular Formula | C23H29ClN2O |

| Molecular Weight | 384.9 g/mol |

| IUPAC Name | N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C23H28N2O.ClH/c1-4-24(5-2)17-18-26-23-14-10-9-13-22(23)25-19(3)15-16-21(25)20-11-7-6-8-12-20;/h6-16H,4-5,17-18H2,1-3H3;1H |

| Standard InChI Key | JTOGCNWNXIHUHX-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Leiopyrrole hydrochloride is an achiral organic compound with a molecular formula of C₁₉H₂₈N₂O·HCl (assuming protonation at the tertiary amine). The base compound, leiopyrrole, possesses a molecular weight of 348.48 g/mol and a molecular formula of C₂₃H₂₈N₂O (unprotonated form) . The hydrochloride salt enhances solubility in aqueous media, a common pharmaceutical modification.

Molecular Geometry and Stereochemistry

The compound is achiral, with no defined stereocenters or E/Z isomerism . Its planar pyrrole ring system is substituted with ethyl and methoxy groups, contributing to hydrophobic interactions. The SMILES notation for the base structure is:

CCN(CC)CCOC1=CC=CC=C1N2C(C)=CC=C2C3=CC=CC=C3 .

Physicochemical Properties

Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 348.48 g/mol (base) |

| Melting Point | Not reported |

| Solubility | Likely soluble in polar solvents (DMSO, water) |

| Optical Activity | None |

The InChIKey DQIUUHJEYNMMLD-UHFFFAOYSA-N confirms structural uniqueness .

Pharmacological Profile

Antispasmodic Mechanism

Leiopyrrole hydrochloride is classified as an antispasmodic agent, suggesting activity on smooth muscle receptors or ion channels . While exact targets remain uncharacterized, analogous compounds (e.g., ropinirole) modulate dopaminergic pathways, hinting at potential cross-reactivity .

Comparative Efficacy

Synthesis and Formulation Challenges

Lyophilization Considerations

The hydrochloride salt’s stability under lyophilization (freeze-drying) remains unexplored. Patent data on similar compounds (e.g., bupivacaine HCl) suggests that excipient selection and residual solvent control (<1%) are critical for shelf-life .

Degradation Pathways

Accelerated stability studies (40°C/75% RH) are absent for leiopyrrole hydrochloride. Structural analogs degrade via:

-

Hydrolysis of ester linkages

-

Oxidation of pyrrole rings

Therapeutic Applications and Limitations

Clinical Indications

Proposed uses include:

-

Gastrointestinal hypermotility disorders

-

Ureteral spasms

Adverse Effects

Based on structural analogs, potential side effects may involve:

-

Cardiovascular: Tachycardia (dose-dependent)

-

Neurological: Dizziness or sedation

Regulatory and Research Status

Patent Landscape

No dedicated patents for leiopyrrole hydrochloride exist. The base compound is cataloged under NCI Thesaurus Code C66880 and CAS 5633-16-9 .

Knowledge Gaps

Critical unknowns include:

-

Receptor binding affinities

-

Metabolic pathways (CYP450 interactions)

-

Bioavailability in oral vs. parenteral forms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume